3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazines, a class of compounds to which the compound belongs, has been extensively studied . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .Molecular Structure Analysis
The imidazo[2,1-b][1,3]thiazole ring is a fused, planar aromatic heterocyclic system consisting of four heteroatoms with a bridgehead nitrogen atom . The thiophene-ITD core structure comprises three different groups .Chemical Reactions Analysis
The imidazo[2,1-b][1,3]thiazole ring is an important class of nitrogen- and sulfur-containing heterocyclic compounds and represents a significant number of bioactive substances . The chemical reactions of these compounds are diverse and depend on the specific substituents present .Physical and Chemical Properties Analysis
Imidazo[2,1-b][1,3]thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The specific physical and chemical properties of “3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide” are not available in the retrieved sources.Scientific Research Applications
Synthesis and Chemical Properties
- A study by Guseinov et al. (2020) focused on the synthesis of thiazolium salts related to your compound, which could lead to the formation of thiazinium salts through a recyclization process. This finding is significant in the context of chemical synthesis and compound stability (Guseinov et al., 2020).
Sensor and Detection Applications
- Xu et al. (2020) developed a sensor using a related compound, imidazo[2,1-b]thiazole, which demonstrates potential for detecting In3+ and Zn2+ ions in various solutions. This indicates its potential application in environmental and chemical sensing (Xu et al., 2020).
Cytotoxicity and Anti-Cancer Research
- Meriç et al. (2008) examined the cytotoxic effects of 3,4-disubstituted imidazo[2,1-b][1,3]thiazoles on cancer and non-cancer cells, indicating a potential application in cancer research and therapy (Meriç et al., 2008).
Antimicrobial Applications
- Shankerrao et al. (2017) synthesized derivatives of imidazo[2,1-b][1,3]thiazole and tested them for antimicrobial activities, suggesting potential use in the development of new antimicrobial agents (Shankerrao et al., 2017).
Pharmacological Properties
- Research by Slyvka et al. (2022) focused on the synthesis of pyridine-N-oxides derived from imidazo[2,1-b][1,3]thiazines, exploring their anti-inflammatory activity. This study contributes to the understanding of the pharmacological properties of related compounds (Slyvka et al., 2022).
Immunological Research
- A study by Harraga et al. (1994) explored the immunological effects of substituted imidazo[2,1-b]thiazoles on human T lymphocytes, providing insights into potential immunomodulatory applications (Harraga et al., 1994).
Future Directions
Imidazo[2,1-b][1,3]thiazole derivatives have found practical application and are being actively studied as electroluminescent materials for OLED devices . The results unravel that ITD as an acceptor with an appropriate π-linker will be a promising candidate for application in the field of optoelectronics/photonics .
Mechanism of Action
Target of Action
Similar imidazo[2,1-b]thiazole derivatives have been found to exhibit broad-spectrum antiproliferative activity against various cancer cell lines . This suggests that the compound may target cellular mechanisms involved in cell proliferation and growth.
Mode of Action
The formation of imidazo[2,1-b]thiazole derivatives involves a sequence of steps, including amine-induced n-deprotection, oxidative aminocarbonylation of the triple bond, and dearomative cyclization . This process results in the formation of a compound that can interact with its targets in the cell.
Biochemical Pathways
Similar imidazo[2,1-b]thiazole derivatives have been found to exhibit a wide range of biological properties, suggesting that they may affect multiple biochemical pathways .
Result of Action
Similar imidazo[2,1-b]thiazole derivatives have been found to exhibit antiproliferative activity against various cancer cell lines , suggesting that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazines, have been found to interact with a variety of enzymes, proteins, and other biomolecules
Cellular Effects
Related compounds have shown broad-spectrum antiproliferative activity against various cell lines . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Related compounds have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
3,4-diethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-3-27-19-10-7-16(13-20(19)28-4-2)21(26)23-17-8-5-15(6-9-17)18-14-25-11-12-29-22(25)24-18/h5-14H,3-4H2,1-2H3,(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKWFPINBOZUKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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